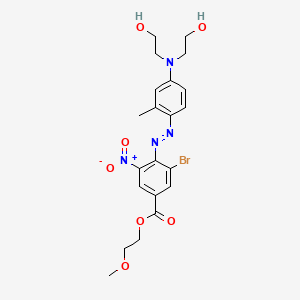

2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)-2-tolyl)azo)-3-bromo-5-nitrobenzoate

CAS No.: 85136-54-5

Cat. No.: VC17037484

Molecular Formula: C21H25BrN4O7

Molecular Weight: 525.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85136-54-5 |

|---|---|

| Molecular Formula | C21H25BrN4O7 |

| Molecular Weight | 525.3 g/mol |

| IUPAC Name | 2-methoxyethyl 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-3-bromo-5-nitrobenzoate |

| Standard InChI | InChI=1S/C21H25BrN4O7/c1-14-11-16(25(5-7-27)6-8-28)3-4-18(14)23-24-20-17(22)12-15(13-19(20)26(30)31)21(29)33-10-9-32-2/h3-4,11-13,27-28H,5-10H2,1-2H3 |

| Standard InChI Key | IDLLVUHLKAFFSN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C(C=C(C=C2Br)C(=O)OCCOC)[N+](=O)[O-] |

Introduction

Structural Characteristics and Nomenclature

2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)-2-tolyl)azo)-3-bromo-5-nitrobenzoate belongs to the azo dye family, characterized by the presence of an azo (-N=N-) chromophore. Its IUPAC name reflects the following structural components:

-

A 3-bromo-5-nitrobenzoate core, providing steric and electronic modulation.

-

A 2-methoxyethyl ester group at position 4, influencing solubility and hydrolytic stability.

-

A bis(2-hydroxyethyl)amino substituent on the 2-tolyl moiety, enhancing hydrophilicity.

-

An azo linkage connecting the benzoate and toluidine-derived aromatic systems.

The compound’s molecular formula is C₂₁H₂₅BrN₄O₇, with a molecular weight of 525.3 g/mol. Substitutents such as bromo and nitro groups contribute to its electron-withdrawing effects, while the methoxyethyl chain balances polarity .

Synthesis and Industrial Production

General Azo Dye Synthesis Pathways

Azo dyes like this compound are typically synthesized via diazotization and coupling reactions:

-

Diazotization: An aromatic amine (e.g., 4-(bis(2-hydroxyethyl)amino)-2-methylaniline) reacts with nitrous acid (HNO₂) under acidic conditions to form a diazonium salt.

-

Coupling: The diazonium salt reacts with a coupling agent (e.g., 3-bromo-5-nitrobenzoic acid derivative) in a basic or neutral medium to form the azo bond .

Industrial production prioritizes batch processes to control stoichiometry and minimize byproducts. Purification often involves recrystallization or chromatography to achieve >95% purity .

Physicochemical Properties

While specific data for this compound is limited in publicly accessible literature, general trends for analogous azo dyes include:

| Property | Typical Range for Azo Dyes | Influencing Factors |

|---|---|---|

| Solubility | Low in water, moderate in polar solvents | Nitro groups reduce hydrophilicity |

| Thermal Stability | Decomposes above 300°C | Azo bond cleavage at high temperatures |

| λmax (UV-Vis) | 400–550 nm | Electron-withdrawing substituents |

The 3-bromo and 5-nitro groups likely redshift λmax compared to simpler azo dyes, enhancing light absorption in the visible spectrum .

Applications and Industrial Use

Textile and Pigment Industries

Azo dyes dominate the textile sector due to their vibrant hues and cost-effectiveness. This compound’s nitro and bromo substituents may improve colorfastness in synthetic fibers, though its exact commercial adoption remains undocumented .

Biomedical Research

Preliminary studies on analogous azo dyes suggest potential antimicrobial and anticancer activities. The bis(2-hydroxyethyl)amino group could facilitate interactions with cellular membranes, while the nitro group may induce oxidative stress in pathogens .

Biological and Health Considerations

Metabolic Fate and Toxicity

Azo dyes are prone to reductive cleavage in vivo, releasing aromatic amines. For this compound, cleavage could yield 3-bromo-5-nitrobenzoic acid and 4-(bis(2-hydroxyethyl)amino)-2-methylaniline. The latter is structurally similar to benzidine derivatives, which are classified as potential carcinogens .

| Degradation Product | Potential Risk Profile |

|---|---|

| 4-(Bis(2-hydroxyethyl)amino)-2-methylaniline | Suspected genotoxicity |

| 3-Bromo-5-nitrobenzoic acid | Environmental persistence concerns |

Environmental Impact and Degradation

Aerobic vs. Anaerobic Degradation

-

Aerobic conditions: Microbial oxidation breaks the azo bond, yielding less persistent metabolites.

-

Anaerobic conditions: Reduction dominates, releasing aromatic amines that resist further degradation .

Wastewater Treatment Challenges

Conventional treatment plants struggle to remove azo dyes efficiently. Advanced oxidation processes (e.g., ozonation) are under investigation to enhance degradation rates .

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of substituents to optimize dye performance while minimizing toxicity.

-

Degradation Pathways: Elucidate the environmental fate of brominated nitroaromatic metabolites.

-

Alternative Applications: Explore non-textile uses, such as photodynamic therapy or sensors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume